molecular formula C22H19FN2O4S2 B2624229 (3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894688-58-5

(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2624229
CAS No.: 894688-58-5
M. Wt: 458.52
InChI Key: LYERBFOCJGNJGT-MOSHPQCFSA-N
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Description

This compound belongs to the thieno-thiazine trione family, characterized by a fused bicyclic core with a 3-fluorophenylmethyl substituent at position 1 and a 3-methoxyphenylmethylamino-methylidene group at position 3. The synthesis of such derivatives often involves multi-step reactions, including thiocarbohydrazide fusion with substituted benzoic acids to form triazole intermediates (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, 85% yield) . These intermediates are critical for constructing the thieno-thiazine scaffold via cyclization and functionalization steps.

Properties

IUPAC Name

(3Z)-1-[(3-fluorophenyl)methyl]-3-[[(3-methoxyphenyl)methylamino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S2/c1-29-18-7-3-4-15(11-18)12-24-13-20-21(26)22-19(8-9-30-22)25(31(20,27)28)14-16-5-2-6-17(23)10-16/h2-11,13,24H,12,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYERBFOCJGNJGT-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs with shared structural motifs or bioactivity profiles.

Structural Analogues

Compound Name Core Structure Substituents Key Features
Target Compound Thieno[3,2-c][1,2]thiazine 3-fluorophenylmethyl; 3-methoxyphenylmethylamino-methylidene High steric hindrance, dual aromatic substituents, Z-configuration
4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-triazole 3-fluorophenyl; thione group Intermediate for thieno-thiazine synthesis; high yield (85%)
Compound 4 (A. hemibaphasubsp.javanica) Steroid/fatty acid derivative Hydroxyl, methyl groups Potent anti-H. pylori activity (80.5% inhibition at 100 µM)
γ-Carotene Carotenoid Polyene chain with cyclic end groups Light absorption in photosynthesis; structural role in reaction centers

Research Findings and Discussion

Role of Substituents

  • 3-Fluorophenyl Group: Enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs .
  • 3-Methoxyphenylamino-methylidene: May act as a hydrogen-bond donor/acceptor, improving interactions with biological targets (e.g., enzymes or bacterial membranes) .

Biological Activity

The compound (3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thieno-thiazine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanism of action.

Chemical Structure

The compound features a complex structure characterized by the presence of a thieno-thiazine core and various substituents that may influence its biological activity. The specific arrangement of functional groups plays a critical role in the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing thieno[3,2-c] structures exhibit significant anticancer activity. For instance, related compounds have demonstrated promising results as inhibitors of epidermal growth factor receptor (EGFR) kinases, which are crucial in the proliferation of cancer cells.

  • Inhibition of EGFR Kinase :
    • A study reported that certain derivatives with similar structural motifs showed IC50 values in the nanomolar range for EGFR inhibition. For example, compound B1 exhibited an IC50 value of 13 nM against the EGFR L858R/T790M mutation, indicating potent inhibitory activity against cancer cell lines such as NCI-H1975 and A549 .
  • Cell Viability Assays :
    • The cytotoxic effects were evaluated using the MTT assay across various cancer cell lines. The results indicated that compounds with the thieno[3,2-c] structure exhibited selective cytotoxicity towards cancer cells compared to normal cells. For instance, compounds B7 and B1 showed higher activity against A549 cells compared to NCI-H460 cells .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Proliferation : The compound interferes with the signaling pathways mediated by EGFR, leading to reduced cell proliferation.
  • Induction of Apoptosis : Evidence suggests that treatment with thieno-thiazine derivatives can induce apoptosis in cancer cells through activation of intrinsic pathways.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Case Study 1 : A derivative structurally related to this compound demonstrated significant tumor regression in xenograft models when administered at specific dosages over a defined period.
  • Case Study 2 : Another study highlighted the compound's ability to sensitize resistant cancer cell lines to existing chemotherapeutics by modulating drug efflux mechanisms and enhancing apoptotic signaling pathways.

Data Summary Table

Compound NameIC50 (nM)TargetCell Lines TestedNotes
B113EGFRNCI-H1975High selectivity for mutant EGFR
B715EGFRA549Effective against multiple cell lines
B90.297EGFRA549Enhanced activity with N-methylpyrazole analog

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